molecular formula C15H22N2O B7526402 cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone

cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7526402
M. Wt: 246.35 g/mol
InChI Key: CYAYKKRFTYLGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of the natural compound, ketamine, which has been used as an anesthetic for many years. CPP is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property of CPP has made it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the activity of various neurotransmitters and signaling pathways in the brain.
Biochemical and Physiological Effects:
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can also modulate the activity of various signaling pathways, such as the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, which play a crucial role in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can modulate the activity of NMDA receptors without affecting other receptors. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is also relatively stable and can be easily synthesized in the lab. However, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone also has some limitations. It can have off-target effects, which means it can affect other receptors and signaling pathways. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can have variable effects depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One direction is to study the role of cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another direction is to develop more selective and potent NMDA receptor antagonists that can modulate the activity of NMDA receptors without affecting other receptors. Finally, there is a need to develop better methods for delivering cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone to the brain, such as nanoparticle-based drug delivery systems, to improve its therapeutic potential.

Synthesis Methods

Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(1H-pyrrol-2-yl)pyrrolidine, which is then reacted with cyclohexanone in the presence of a reducing agent to obtain cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The final product is then purified using various chromatographic techniques.

Scientific Research Applications

Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used to study the role of NMDA receptors in learning and memory, addiction, and depression.

properties

IUPAC Name

cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(12-6-2-1-3-7-12)17-11-5-9-14(17)13-8-4-10-16-13/h4,8,10,12,14,16H,1-3,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKRFTYLGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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